(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone
Description
Properties
IUPAC Name |
(2-methyl-1,3-benzothiazol-6-yl)-[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O2S/c1-19-27-24-10-9-21(16-25(24)32-19)26(30)28-14-11-22(12-15-28)29-13-5-8-23(29)18-31-17-20-6-3-2-4-7-20/h2-4,6-7,9-10,16,22-23H,5,8,11-15,17-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDUYDPFIAKQKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCC(CC3)N4CCCC4COCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone, identified by its CAS number 2034528-37-3, is a synthetic organic compound belonging to the class of piperidine derivatives. This compound has garnered attention for its potential pharmacological applications, particularly in treating neurological disorders and pain management due to its unique structural features.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 379.5 g/mol. Its structure includes:
- A piperidine ring
- A pyrrolidine moiety
- A benzyloxy group
- A methylbenzo[d]thiazole moiety
These structural components are significant for enhancing biological activity and receptor binding affinity.
The biological activity of this compound primarily involves its interaction with specific receptors in biological systems. Notably, it has shown promise as an antagonist for certain G protein-coupled receptors (GPCRs), which play critical roles in various physiological processes. The compound's ability to modulate these receptors suggests potential therapeutic applications in conditions such as migraines and other pain syndromes.
Pharmacological Applications
Research indicates that this compound may exhibit several pharmacological activities:
- Migraine Treatment : The compound has been studied for its role as an antagonist at the calcitonin gene-related peptide receptor, making it a candidate for migraine treatment due to promising intranasal bioavailability and dose-dependent efficacy in animal models.
- Pain Management : Similar compounds have been explored for their effects on cannabinoid receptors, indicating a broader scope for therapeutic uses in pain management.
- Antimicrobial Activity : Derivatives related to this compound have shown antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound and its analogs:
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step chemical reactions, including:
- Formation of the piperidine ring.
- Introduction of the benzyloxy group.
- Coupling with the methylbenzo[d]thiazole moiety.
These synthetic pathways are crucial for producing the compound with high purity and yield.
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison
| Compound | Core Structure | Key Substituents | Bioactivity (IC50/EC50) | Target Pathway |
|---|---|---|---|---|
| Target Compound | Benzothiazole-piperidine | Benzyloxymethyl-pyrrolidine | Not reported | Hypothesized kinase/GPCR |
| Analog 1: Roscovitine | Purine | Piperazine | CDK2: 0.7 µM | Cyclin-dependent kinases |
| Analog 2: SB-743921 | Benzothiazole | Piperidine | Aurora B: 0.03 µM | Mitotic kinases |
| Analog 3: BAY 80-6946 | Morpholino-benzothiazole | Pyrrolidine | PI3K: 0.5 nM | PI3K/Akt/mTOR |
However, its lack of a morpholino group (as in BAY 80-6946) may limit solubility, a critical factor in drug development .
Bioactivity and Selectivity
While direct bioactivity data for the target compound are unavailable, structurally related benzothiazoles demonstrate anticancer properties via ferroptosis induction, a mechanism of growing interest in oral squamous cell carcinoma (OSCC) treatment . For example, erastin (a ferroptosis inducer) shows selectivity for OSCC cells over normal epithelial cells (IC50: 2.1 µM vs. >10 µM), suggesting that the target compound’s benzothiazole core could similarly exploit redox imbalances in cancer cells .
In contrast, natural compounds like artemisinin derivatives, though effective ferroptosis inducers, lack the synthetic modifications (e.g., pyrrolidine-piperidine scaffold) that enhance metabolic stability in the target compound .
Research Findings and Limitations
Pharmacological Potential
- Drug Development : The compound’s modular structure allows for optimization in 3D cell culture systems, where microenvironment modulation (e.g., PEGDA hydrogels) can refine dose-response profiles .
- Insecticidal Applications: Benzothiazole derivatives show cross-kingdom bioactivity. For instance, C.
Challenges
- Synthetic Complexity : The multi-step synthesis of the benzyloxymethyl-pyrrolidine group may hinder scalability compared to simpler analogues like roscovitine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
